Racemization Rate: H-D-Cys(Trt)-OH versus Alternative Acid-Labile S-Protecting Groups in Standard SPPS
Under standard Fmoc-SPPS coupling conditions using phosphonium/uronium reagents with DIEA in DMF, cysteine residues protected with the Trt group exhibit an 8% racemization rate during incorporation [1]. In contrast, alternative acid-labile S-protecting groups—specifically MBom (4-methoxybenzyloxymethyl), Dpm (diphenylmethyl), and Ddm (4,4′-dimethoxydiphenylmethyl)—produce racemization rates of 0.4%, 1.2%, and 0.8% respectively under identical conditions [1]. The Trt group's 8% racemization exceeds the generally accepted <1.0% threshold for peptide pharmaceutical applications, while MBom and Ddm remain within acceptable limits [1].
| Evidence Dimension | Cysteine racemization rate during coupling in Fmoc-SPPS |
|---|---|
| Target Compound Data | 8% racemization (for Fmoc-Cys(Trt)-OH; class-level inference applicable to H-D-Cys(Trt)-OH with Trt side-chain protection) |
| Comparator Or Baseline | MBom: 0.4% racemization; Dpm: 1.2% racemization; Ddm: 0.8% racemization |
| Quantified Difference | Trt yields 7.6 percentage points higher racemization than MBom; 6.8 percentage points higher than Dpm; 7.2 percentage points higher than Ddm |
| Conditions | Fmoc SPPS; phosphonium/uronium reagent activation; DIEA base; DMF solvent; 1 min preactivation protocol |
Why This Matters
The 8% racemization rate makes H-D-Cys(Trt)-OH less suitable for applications requiring high stereochemical integrity, but its widespread availability and orthogonal compatibility with multi-cystine peptide synthesis strategies justify its continued use in research settings where moderate racemization is tolerable.
- [1] Hibino, H., Miki, Y., & Nishiuchi, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 30–35. doi:10.1002/psc.2585. PMID: 24285677; PMCID: PMC4253322. View Source
